molecular formula C18H13NOS B12789164 7-Acetyl-7H-benzo(c)phenothiazine CAS No. 5395-10-8

7-Acetyl-7H-benzo(c)phenothiazine

Cat. No.: B12789164
CAS No.: 5395-10-8
M. Wt: 291.4 g/mol
InChI Key: DNMSLRGIMHCTLT-UHFFFAOYSA-N
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Description

7-Acetyl-7H-benzo©phenothiazine is a heterocyclic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. The unique structure of 7-Acetyl-7H-benzo©phenothiazine, which includes a benzene ring fused to a thiazine ring, contributes to its distinctive chemical and physical properties.

Preparation Methods

The synthesis of 7-Acetyl-7H-benzo©phenothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminobenzophenone with sulfur and acetic anhydride. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

7-Acetyl-7H-benzo©phenothiazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents. These reactions can lead to the formation of halogenated or nitrated derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution can produce halogenated compounds.

Scientific Research Applications

7-Acetyl-7H-benzo©phenothiazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Phenothiazine derivatives, including 7-Acetyl-7H-benzo©phenothiazine, are explored for their potential use as therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-Acetyl-7H-benzo©phenothiazine involves its interaction with various molecular targets. In medicinal applications, it is believed to exert its effects by modulating neurotransmitter receptors in the brain, particularly dopamine receptors. This modulation can lead to changes in neurotransmitter levels and activity, which is beneficial in the treatment of psychiatric disorders.

In other applications, the compound’s mechanism of action may involve its redox properties, allowing it to participate in electron transfer reactions. This is particularly relevant in its use as a photoredox catalyst in chemical synthesis.

Comparison with Similar Compounds

7-Acetyl-7H-benzo©phenothiazine can be compared with other phenothiazine derivatives, such as:

    Chlorpromazine: A well-known antipsychotic agent with a similar core structure but different substituents.

    Promethazine: An antihistamine with a phenothiazine core, used primarily for its sedative effects.

    Thioridazine: Another antipsychotic with structural similarities but distinct pharmacological properties.

The uniqueness of 7-Acetyl-7H-benzo©phenothiazine lies in its specific acetyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

5395-10-8

Molecular Formula

C18H13NOS

Molecular Weight

291.4 g/mol

IUPAC Name

1-benzo[c]phenothiazin-7-ylethanone

InChI

InChI=1S/C18H13NOS/c1-12(20)19-15-8-4-5-9-17(15)21-18-14-7-3-2-6-13(14)10-11-16(18)19/h2-11H,1H3

InChI Key

DNMSLRGIMHCTLT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C3=CC=CC=C3C=C2)SC4=CC=CC=C41

Origin of Product

United States

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